molecular formula C11H17ClN4S B12821383 (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine

Cat. No.: B12821383
M. Wt: 272.80 g/mol
InChI Key: JGOKLEGGJOIUSW-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine is a complex organic compound with the molecular formula C11H18Cl2N4S. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a chloro and methylthio group, and a piperidine ring attached to a methanamine group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then chlorinated and methylthiolated. The piperidine ring is synthesized separately and then coupled with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine is unique due to its combination of a pyrimidine ring with chloro and methylthio substitutions, a piperidine ring, and a methanamine group. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C11H17ClN4S

Molecular Weight

272.80 g/mol

IUPAC Name

[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C11H17ClN4S/c1-17-11-14-9(12)6-10(15-11)16-4-2-8(7-13)3-5-16/h6,8H,2-5,7,13H2,1H3

InChI Key

JGOKLEGGJOIUSW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN

Origin of Product

United States

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